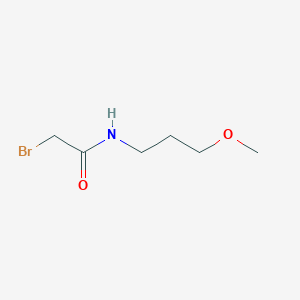
2-Trifluoromethylthioanisole
概要
説明
2-Trifluoromethylthioanisole is an organic compound with the molecular formula C8H7F3S. It belongs to the class of aromatic compounds and is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to an anisole moiety
準備方法
The synthesis of 2-Trifluoromethylthioanisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For instance, a unified flow strategy can be employed, utilizing cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethylthio anions, which can then react with anisole derivatives to form this compound.
化学反応の分析
2-Trifluoromethylthioanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Trifluoromethylthioanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study the effects of trifluoromethylthio groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Trifluoromethylthioanisole involves its interaction with molecular targets through the trifluoromethylthio group. This group is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the compound. The trifluoromethylthio group can interact with various molecular pathways, potentially affecting enzyme activity, receptor binding, and other biochemical processes .
類似化合物との比較
2-Trifluoromethylthioanisole can be compared with other similar compounds such as trifluoromethoxybenzene and trifluoromethylbenzene. While all these compounds contain the trifluoromethyl group, the presence of different substituents (e.g., -OCH3, -CH3) can significantly alter their chemical properties and reactivity. For instance, trifluoromethoxybenzene has an oxygen atom in place of sulfur, which can lead to different reactivity patterns and applications .
Similar Compounds
- Trifluoromethoxybenzene
- Trifluoromethylbenzene
- 3-Bromo-5-trifluoromethylthioanisole
特性
IUPAC Name |
1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBNBTCLFBOHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375347 | |
| Record name | 2-Trifluoromethylthioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322-58-7 | |
| Record name | 2-Trifluoromethylthioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B3125228.png)
![1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3125234.png)

![1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3125249.png)
![3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B3125256.png)
![1-methyl-5-[(2-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125270.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3125273.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B3125280.png)

![4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B3125287.png)
![(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3125292.png)

![5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B3125301.png)

